THP-PEG10-THP is a specialized compound that plays a significant role in the field of chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound consists of a polyethylene glycol (PEG) chain flanked by tetrahydropyranyl (THP) groups, making it a versatile linker for connecting two distinct ligands—one that binds to a target protein and another that interacts with an E3 ubiquitin ligase. The incorporation of PEG enhances the solubility and bioavailability of the resulting PROTACs, facilitating their application in therapeutic contexts.
THP-PEG10-THP is synthesized through chemical reactions involving tetrahydropyranyl groups and polyethylene glycol chains. It is commercially available from various suppliers, including MedChemExpress and BenchChem, which provide detailed specifications and synthesis protocols for research purposes .
THP-PEG10-THP is classified as a linker compound in the category of PROTACs, which are bifunctional molecules designed to induce targeted degradation of specific proteins within cells. Its classification highlights its utility in drug discovery and development, particularly for diseases where protein degradation can be therapeutically beneficial.
The synthesis of THP-PEG10-THP typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields and minimize by-products. The use of mild Lewis acids can facilitate both the protection and deprotection steps involved in synthesizing THP ethers .
The molecular structure of THP-PEG10-THP comprises:
The chemical formula for THP-PEG10-THP can be represented as , where , , and depend on the specific lengths of the THP and PEG segments used in its synthesis. Detailed spectroscopic data (NMR, IR) would typically be employed to confirm the structure post-synthesis.
THP-PEG10-THP undergoes several important chemical reactions:
The deprotection process is typically performed using acidic hydrolysis or alcoholysis methods, which are well-established techniques in organic chemistry for removing protecting groups without affecting other sensitive functionalities .
The mechanism by which THP-PEG10-THP functions within PROTACs involves:
Studies have shown that effective PROTACs can achieve significant target protein degradation levels, often exceeding 90% under optimal conditions .
Relevant data includes melting point, boiling point, and solubility parameters which are critical for understanding its behavior in biological systems.
THP-PEG10-THP is primarily utilized in:
PEG10 (paternally expressed gene 10) exemplifies molecular domestication—the evolutionary repurposing of viral elements into host genomes. This gene originated from the sushi-ichi retrotransposon, a Ty3/Gypsy-family element characterized by gag and pol domains. During therian mammal evolution (~170–180 MYA), the sushi-ichi retrotransposon lost its transposition capability but retained key genetic frameworks. PEG10’s coding sequence preserves two overlapping open reading frames (RF1/RF2), which produce GAG-like (RF1) and GAG-POL fusion (RF1/RF2) proteins via a –1 ribosomal frameshifting mechanism. This mechanism, involving a conserved "slippery sequence" (GGGAAAC) and pseudoknot structure, is identical to viral frameshifting used by the ancestral retrotransposon [1] [3]. Genomic analyses confirm PEG10 orthologs exist in all therian mammals (placentals and marsupials) but are absent in monotremes or non-mammalian vertebrates, pinpointing its emergence coincident with placental evolution [1] [8].
Table 1: Evolutionary Features of PEG10
Feature | Description | Significance |
---|---|---|
Ancestral Element | Sushi-ichi retrotransposon (Ty3/Gypsy family) | Source of GAG-POL domains and frameshifting machinery |
Domestication Event | Therian common ancestor (~170–180 MYA) | Coincides with early placental evolution |
Conserved Motifs | –1 frameshift site (GGGAAAC), zinc finger (CCHC), aspartic protease | Essential for protein synthesis and function |
Ortholog Distribution | Eutherians and marsupials | Absent in egg-laying mammals (monotremes) |
The GAG domain (encoded by RF1) mediates self-assembly into virus-like particles (VLPs) and membrane binding, while the POL-like domain (RF1/RF2 fusion) confers aspartic protease activity. These ancestral retroviral functions were co-opted to regulate placental development. Specifically:
This exaptation event highlights how viral machinery was harnessed for innovations in pregnancy.
PEG10 resides within an imprinted locus at human 7q21.3 and mouse chromosome 6. Its monoallelic (paternal-only) expression is governed by:
Table 2: PEG10 Isoforms and Functions
Isoform | Production Mechanism | Protein Domains | Biological Role |
---|---|---|---|
PEG10-RF1 | Standard translation (AUG) | GAG-like (CCHC zinc finger) | Cell proliferation, VLP formation |
PEG10-RF1/RF2 | –1 frameshifting | GAG-like + aspartic protease | Protease activity, apoptosis regulation |
PEG10-CUG | Non-AUG translation initiation | Truncated N-terminus | Unknown; embryonic-specific |
PEG10 functionally intersects with PEG11/RTL1, another retrotransposon-derived imprinted gene:
Table 3: Key Retrovirus-Derived Imprinted Genes
Gene | Derivation | Expression | Role in Development | Associated Disorders |
---|---|---|---|---|
PEG10 | Sushi-ichi retrotransposon | Paternal | Placental formation, angiogenesis | Temple syndrome, hepatocellular carcinoma |
RTL1/PEG11 | Sushi-ichi retrotransposon | Paternal | Endothelial maturation, muscle growth | Kagami-Ogata syndrome |
SYNCYTIN-1 | HERV-W envelope | Biallelic | Syncytiotrophoblast fusion | Preeclampsia |
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